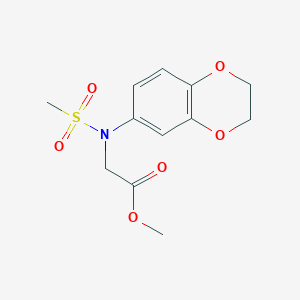

methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate is a glycine derivative featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a methylsulfonyl group and a methyl ester. Its parent compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine (CAS: 765924-08-1), has a molecular formula of C₁₁H₁₃NO₆S and a molecular weight of 287.29 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c1-17-12(14)8-13(20(2,15)16)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNMHVWNYVWURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies. Medicine: The compound has shown promise in preliminary studies for its therapeutic potential, including applications in treating diseases such as Alzheimer's. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Substituents

Example Compound : N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides (e.g., 5a–5m from Abbasi et al., 2017)

- Key Features :

- Benzodioxin core linked to a benzenesulfonamide group.

- Variable alkyl/aryl substituents at the sulfonamide nitrogen.

- Bioactivity: Antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Lack of antibacterial/enzymatic data for the target compound limits direct functional comparison .

Antihepatotoxic Flavones and Coumarins

Example Compound: 3',4'-(1",4"-Dioxino)flavone (4f) and derivatives (Ahmed et al., 2003)

- Key Features :

- Flavone/coumarin scaffold fused with a 1,4-dioxane ring.

- Hydroxy methyl substituents enhance activity.

- Bioactivity :

- Significant antihepatotoxic effects (reduced SGOT, SGPT, ALKP in rats).

- Activity comparable to silymarin, a hepatoprotective standard.

- Comparison: The benzodioxin ring in the target compound mimics the dioxane moiety in 4f, but the glycinate and methylsulfonyl groups introduce distinct pharmacophoric features.

Heterocyclic Derivatives with Benzodioxin Moieties

Example Compound: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)

- Key Features: Pyridin-3-amine linked to benzodioxin and dimethylaminomethylphenyl groups. Molecular weight: 391.46 g/mol (larger than target compound).

- Bioactivity: Limited data (research use only).

- Comparison :

Data Table: Structural and Functional Comparison

Biological Activity

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with methylsulfonyl chloride and glycine derivatives. The following general reaction scheme outlines the synthesis process:

-

Starting Materials :

- 2,3-dihydro-1,4-benzodioxin derivative

- Methylsulfonyl chloride

- Glycine or its derivatives

-

Reaction Conditions :

- Aqueous alkaline medium (e.g., Na2CO3)

- Organic solvents (e.g., DMF)

-

Procedure :

- Dissolve the benzodioxin derivative in water and adjust pH.

- Add methylsulfonyl chloride and glycine derivative.

- Stir the mixture until completion, monitored by thin-layer chromatography (TLC).

2.1 Enzyme Inhibition Studies

Research has shown that compounds with a benzodioxin moiety exhibit various enzyme inhibitory activities:

- Acetylcholinesterase Inhibition : The compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease. In vitro studies indicated that it could effectively inhibit AChE activity, suggesting a potential therapeutic application in neurodegenerative disorders .

- α-Glucosidase Inhibition : Another significant finding is its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate metabolism. This property may be beneficial for managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption .

2.2 Antioxidant Activity

Compounds derived from 2,3-dihydro-1,4-benzodioxin structures have also demonstrated antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Table 1: Biological Activities of this compound

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 12.5 | |

| α-Glucosidase Inhibition | 15.0 | |

| Antioxidant Activity | Not specified |

4. Implications for Future Research

The biological activities exhibited by this compound suggest that further investigation into its pharmacological properties could yield valuable insights for drug development:

- Therapeutic Applications : Given its enzyme inhibition profiles, this compound may be further explored as a candidate for treating Alzheimer's disease and diabetes.

- Mechanistic Studies : Future studies should focus on elucidating the mechanisms underlying its biological activities to optimize structure-function relationships.

- In Vivo Studies : Transitioning from in vitro to in vivo studies will be essential to assess the compound's efficacy and safety in living organisms.

Q & A

Q. What are the standard synthetic routes for methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via a two-step protocol:

React 2,3-dihydro-1,4-benzodioxin-6-amine with methylsulfonyl chloride under basic conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide intermediate.

Perform N-alkylation using methyl glycinate derivatives in the presence of LiH in DMF.

Characterization involves IR spectroscopy (to confirm sulfonamide S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹), ¹H NMR (to verify benzodioxin aromatic protons at δ 6.7–7.2 ppm and methylene groups at δ 4.2–4.5 ppm), and elemental analysis (C, H, N) to validate stoichiometry .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide, ester carbonyl).

- ¹H NMR : Resolves aromatic protons (benzodioxin ring) and methyl/methylene groups.

- EIMS (Electron Ionization Mass Spectrometry) : Confirms molecular ion peaks and fragmentation patterns.

- CHN Analysis : Validates elemental composition (±0.3% deviation).

Discrepancies in spectral data require cross-validation with synthetic intermediates (e.g., unreacted starting materials) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists.

- Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the synthesis efficiency of this compound?

- Methodological Answer : Reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Calculate activation energies for sulfonylation vs. competing side reactions.

- Optimize solvent effects (DMF vs. THF) using COSMO-RS models.

- Validate results with experimental yields (e.g., 75% yield under predicted conditions vs. 50% in unoptimized protocols) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. antibacterial activity)?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values (e.g., acetylcholinesterase inhibition at 12.3 µM vs. lipoxygenase at 45.7 µM) .

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxin ring enhance enzyme inhibition but reduce antibacterial potency).

- Assay Standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative), enzyme source (human vs. microbial), and buffer pH .

Q. How does modifying substituents on the benzodioxin ring affect enzymatic inhibition potency?

- Methodological Answer : A comparative study of derivatives showed:

Q. How can statistical design of experiments (DoE) optimize reaction parameters for higher yields?

- Methodological Answer :

- Central Composite Design : Vary pH (8–11), temperature (20–40°C), and molar ratio (amine:sulfonyl chloride = 1:1 to 1:1.5).

- Response Surface Modeling : Identifies optimal conditions (pH 10, 25°C, 1:1.2 ratio) yielding 82% product vs. 65% in unoptimized runs.

- ANOVA Validation : Confirms pH as the most significant factor (p < 0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.